molecular formula C24H37N4O9PS B14265466 (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid CAS No. 184649-36-3

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid

Cat. No.: B14265466
CAS No.: 184649-36-3
M. Wt: 588.6 g/mol
InChI Key: MCOQGYPLWXQRDE-MUGJNUQGSA-N
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Description

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes amino acids, phosphonooxy groups, and a pyrrolidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid involves multiple steps, typically starting with the preparation of the amino acid derivatives. The process includes:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Coupling Reactions: Peptide bonds are formed through coupling reactions using reagents like carbodiimides.

    Deprotection: Removal of protecting groups to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and amino groups.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic substitution reactions can occur at the amino and phosphonooxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s amino acid components make it useful for studying protein interactions and enzyme functions. It can serve as a model compound for understanding peptide behavior in biological systems.

Medicine

Medically, the compound has potential applications in drug development, particularly in designing inhibitors or activators of specific enzymes. Its phosphonooxy group suggests potential use in targeting phosphorylation pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as biocompatibility or enhanced stability.

Mechanism of Action

The mechanism by which (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, influencing the activity of these targets. Pathways involved may include phosphorylation and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Used in similar synthetic applications but lacks the complex structure and functional diversity.

    tert-Butyl carbamate: Another compound used in peptide synthesis but with different protective group chemistry.

    Disilanes: Organosilicon compounds with unique electronic properties but different from the peptide-based structure of the target compound.

Uniqueness

The uniqueness of (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid lies in its combination of amino acids, phosphonooxy groups, and a pyrrolidine ring, which provides a versatile platform for various scientific applications.

Properties

CAS No.

184649-36-3

Molecular Formula

C24H37N4O9PS

Molecular Weight

588.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C24H37N4O9PS/c1-14(2)20(27-21(29)17(25)13-15-6-8-16(9-7-15)37-38(34,35)36)23(31)28-11-4-5-19(28)22(30)26-18(24(32)33)10-12-39-3/h6-9,14,17-20H,4-5,10-13,25H2,1-3H3,(H,26,30)(H,27,29)(H,32,33)(H2,34,35,36)/t17-,18-,19-,20-/m0/s1

InChI Key

MCOQGYPLWXQRDE-MUGJNUQGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)N

Origin of Product

United States

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